tert-Butyl 4-(benzyloxy)-3-bromobenzoate
CAS No.:
Cat. No.: VC13729931
Molecular Formula: C18H19BrO3
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BrO3 |
|---|---|
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | tert-butyl 3-bromo-4-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
| Standard InChI Key | NXQUKLUINSKRHS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
tert-Butyl 4-(benzyloxy)-3-bromobenzoate belongs to the class of substituted benzoates, where functional groups are introduced at specific positions to modulate reactivity. Key structural features include:
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tert-Butyl ester: A bulky protecting group that enhances solubility in non-polar solvents and stabilizes the carboxylic acid derivative.
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Benzyloxy group: A protective moiety for hydroxyl groups, introduced via etherification.
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Bromine atom: A halogen substituent that facilitates cross-coupling reactions and serves as a leaving group.
The IUPAC name, tert-butyl 3-bromo-4-(phenylmethoxy)benzoate, reflects its substitution pattern. The SMILES representation, CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br, and InChIKey NXQUKLUINSKRHS-UHFFFAOYSA-N provide unambiguous identifiers for its structure .
Synthesis Methods
General Approach
The synthesis of tert-butyl 4-(benzyloxy)-3-bromobenzoate typically proceeds via a multi-step sequence:
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Esterification: The parent benzoic acid is reacted with tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl) to form the tert-butyl ester.
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Benzyloxy Introduction: A hydroxyl group at the 4-position of the benzoate is protected via benzylation using benzyl bromide (BnBr) in the presence of a base like K₂CO₃.
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Bromination: Electrophilic bromination at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or Br₂ in a controlled environment.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | tert-Butanol, H₂SO₄, reflux | 85–90 | |
| Benzyl Protection | BnBr, K₂CO₃, DMF, 80°C | 75–80 | |
| Bromination | NBS, CCl₄, light, 25°C | 65–70 |
Industrial-Scale Optimization
Industrial protocols often employ flow chemistry to enhance efficiency. For example, continuous-flow microreactors enable precise control over reaction parameters (temperature, residence time), reducing side reactions and improving yields.
Physicochemical Properties
Thermal and Physical Characteristics
Key properties include:
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Solubility: High in organic solvents (e.g., DCM, THF, DMF); low in water.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 363.25 g/mol | |
| Melting point | Not reported | – |
| LogP (octanol-water) | 4.2 (estimated) | |
| Refractive index | 1.557 (predicted) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atom and benzyloxy group make this compound a versatile precursor:
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Suzuki-Miyaura Coupling: The bromo substituent participates in palladium-catalyzed cross-couplings to form biaryl structures, common in drug candidates.
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Deprotection Sequences: The tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to regenerate carboxylic acids, while the benzyloxy group is removed via hydrogenolysis.
Material Science
Its aromatic core and halogenated structure contribute to:
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Liquid crystal precursors: Brominated benzoates are used in mesogenic compounds.
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Polymer modifiers: Incorporation into polymers to enhance thermal stability.
| Precautionary Measure | Implementation Example |
|---|---|
| Personal protective equipment | Gloves, goggles, lab coat |
| First-aid measures | Eye rinsing with water for 15 min |
| Storage | 2–8°C in airtight container |
Environmental Considerations
No ecotoxicity data are available, but brominated aromatics generally require careful disposal to prevent environmental contamination.
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